![molecular formula C9H9N3O2 B1404450 8-カルボキシエチル[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1394306-53-6](/img/structure/B1404450.png)

8-カルボキシエチル[1,2,4]トリアゾロ[4,3-a]ピリジン

説明

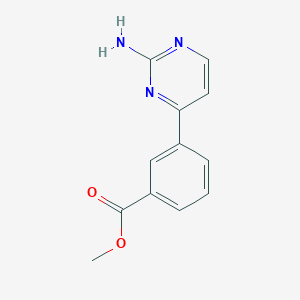

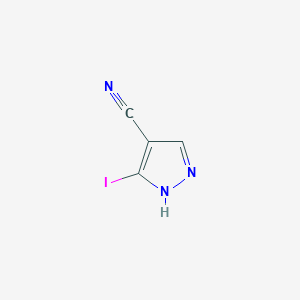

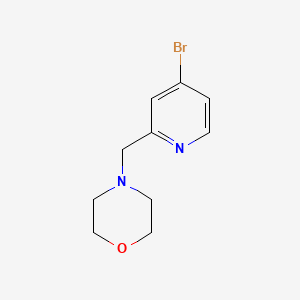

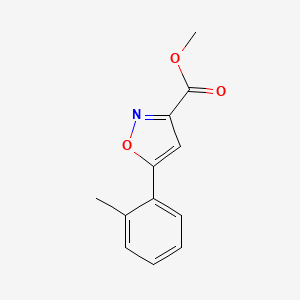

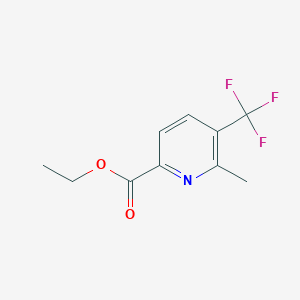

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are key structural components in a number of drug classes .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol has been used to synthesize [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has also been used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the triazole nucleus allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a nucleophile with an aromatic compound, leading to the substitution of one or more of the aromatic hydrogen atoms with a nucleophile .科学的研究の応用

医薬品化学

トリアゾールを含む化合物、例えば8-カルボキシエチル[1,2,4]トリアゾロ[4,3-a]ピリジンは、幅広い生物活性を示します。 それらは、抗菌、鎮痛、抗炎症、抗痙攣、抗腫瘍、抗マラリア、抗ウイルス、抗増殖、抗癌活性で知られています 。 トリアゾール構造を持つ多くの薬物が開発され、ケトコナゾールやフルコナゾールなど、承認されています .

農薬化学

トリアゾール化合物は、農薬化学において重要な応用価値を持っています 。 そのユニークな構造は、酵素や受容体とのさまざまな非共有結合形成を促進し、幅広いスペクトルを持つ生物活性をもたらします .

材料化学

材料化学分野では、トリアゾール化合物は広く使用されています 。 そのユニークな構造と特性により、さまざまな用途に適しています .

抗糖尿病作用

8-カルボキシエチル[1,2,4]トリアゾロ[4,3-a]ピリジンと構造的に類似したトリアゾロ[4,3-a]ピラジン誘導体は、抗糖尿病作用を持つことが判明しています 。 例えば、3-(トリフルオロメチル)-1,2,4-トリアゾロ[4,3-a]ピラジンは、II型糖尿病の治療のための新しい薬物であるシタグリプチンリン酸塩の主要な薬理フォアです .

抗ウイルス作用

トリアゾール化合物は、潜在的な抗ウイルス活性を示しています 。 例えば、リバビリンは、トリアゾール誘導体であり、肝炎の治療に使用される広スペクトル抗ウイルス薬です .

抗癌作用

トリアゾール化合物は、抗癌作用を示しています 。 レトロゾール、アナストロゾール、ボロゾールは、トリアゾール誘導体であり、非常に効果的な抗癌薬です .

将来の方向性

The future directions for research on Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could include further exploration of its biological activities and potential therapeutic applications. Given the versatile biological activities of triazole compounds , Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could be a promising candidate for drug development.

作用機序

Target of Action

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a complex chemical compound. Similar compounds have been found to target various cellular components, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is known that triazolo-pyridine derivatives can interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, which can lead to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight (19119 g/mol) and chemical formula (C9H9N3O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to have various effects, including anti-tumor activity and antibacterial activity .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITURZNCGIYBSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001185273 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394306-53-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394306-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)